6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 1291486-62-8
Cat. No.: VC2631820
Molecular Formula: C15H15FN2O3
Molecular Weight: 290.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291486-62-8 |
|---|---|
| Molecular Formula | C15H15FN2O3 |
| Molecular Weight | 290.29 g/mol |
| IUPAC Name | 6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H15FN2O3/c1-17-8-10(15(20)21)14(19)9-6-11(16)13(7-12(9)17)18-4-2-3-5-18/h6-8H,2-5H2,1H3,(H,20,21) |
| Standard InChI Key | MCBPFKCWMBDXHE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O |
| Canonical SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)O |
Introduction
Chemical Identity and Structure
6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is characterized by its quinoline core structure with specific functional group attachments. The compound features a fluorine atom at position 6, a methyl group at position 1, an oxo group at position 4, and a pyrrolidinyl group at position 7 of the quinoline scaffold, along with a carboxylic acid group at position 3 .
This compound is classified as a substituted quinoline derivative and belongs to the broader category of fluoroquinolones, which are known for their diverse biological activities, particularly antimicrobial properties. The strategic positioning of functional groups on the quinoline core contributes to its unique chemical characteristics and potential pharmaceutical applications.
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 1291486-62-8 (primary), 1443979-84-7 (alternative) |
| Molecular Formula | C15H15FN2O3 |
| IUPAC Name | 6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |
| Alternative Names | 6-fluoro-1-methyl-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid |
| MDL Number | MFCD18804058 |
The compound is known by slightly different names in various languages, including German ("6-Fluor-1-methyl-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-chinolincarbonsäure") and French ("Acide 6-fluoro-1-méthyl-4-oxo-7-(1-pyrrolidinyl)-1,4-dihydro-3-quinoléinecarboxylique") .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is crucial for its application in research and pharmaceutical development. These properties determine its behavior in biological systems, solubility characteristics, and potential interactions with other molecules.
Molecular and Structural Properties
The compound exhibits specific molecular characteristics that define its chemical behavior and reactivity patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H15FN2O3 | |
| Molecular Weight | 290.29 g/mol | |
| Average Mass | 290.294 | |
| Monoisotopic Mass | 290.106671 | |
| Structural Classification | Quinoline derivative |
The structural features of this compound include a fluorine substituent at position 6, which is known to enhance metabolic stability and membrane permeability in quinoline derivatives. The pyrrolidinyl group at position 7 likely contributes to its binding affinity with potential biological targets, while the carboxylic acid group at position 3 may facilitate interactions with target proteins through hydrogen bonding.
| Supplier | Product Information | Reference |
|---|---|---|
| Vulcan Chemistry | Research grade, not for human or veterinary use | |
| Amadis Chemical | Research chemical | |
| Parchem | Research chemical | |
| Matrix Scientific | Research chemical |
These suppliers typically provide the compound with purity certifications and analytical data to support research applications.
Research Limitations
Current research on this specific compound appears to be limited, with most available literature focusing on structurally similar quinoline derivatives rather than this exact compound. This suggests opportunities for original research investigating its specific properties and potential applications .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of 6-Fluoro-1-methyl-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can provide insights into its potential biological activities and guide future research and development efforts.
Key Structural Features and Their Functional Significance
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Quinoline Core: The basic quinoline scaffold is essential for biological activity, particularly antimicrobial properties .
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Fluorine at C-6: Fluorine substitution at position 6 is a common feature in bioactive fluoroquinolones, enhancing metabolic stability and potentially improving binding to target proteins .
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Pyrrolidinyl Group at C-7: The pyrrolidinyl substituent at position 7 likely influences the compound's pharmacokinetic properties and binding specificity. Related compounds with different substituents at this position (such as piperazinyl groups) show varying antimicrobial activities, suggesting the importance of this position for biological activity .
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Carboxylic Acid at C-3: This functional group is essential for the activity of fluoroquinolones, particularly for binding to bacterial DNA gyrase and topoisomerase IV .
Comparative analysis with structurally related compounds suggests that modifications at positions 1, 7, and 8 can significantly affect biological activity profiles and could be explored for optimizing the properties of this compound .
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